

# In-Depth Technical Guide: Triacetoneamine (CAS No. 826-36-8)

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## Compound of Interest

Compound Name: Triacetoneamine

Cat. No.: B117949

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## Executive Summary

This technical guide provides a comprehensive overview of **Triacetoneamine**, identified by CAS number 826-36-8. Also known as 2,2,6,6-tetramethyl-4-piperidone, this compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and polymer stabilizers. This document details its chemical and physical properties, presents established synthesis and purification protocols, and discusses its safety profile and diverse biological activities. All quantitative data are summarized in tabular format for clarity, and key experimental workflows and conceptual relationships are visualized using diagrams.

## Identification and Chemical Properties

**Triacetoneamine** is a cyclic ketone and a secondary amine belonging to the piperidone class of organic compounds.<sup>[1][2][3]</sup> Its sterically hindered amine structure is a key feature contributing to its utility, particularly as a precursor to Hindered Amine Light Stabilizers (HALS).<sup>[4]</sup>

Table 1: Chemical Identification

Identifier	Value
CAS Number	826-36-8
IUPAC Name	2,2,6,6-tetramethylpiperidin-4-one
Synonyms	Triacetoneamine, TAA, Tempidon, Vincubine, 4-Oxo-2,2,6,6-tetramethylpiperidine[2]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO[2][3]
Molecular Weight	155.24 g/mol [2][3]
InChI Key	JWUXJYZVKZKLTJ-UHFFFAOYSA-N[2]
SMILES	CC1(CC(=O)CC(N1)(C)C)C[2]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Colorless or white to light yellow solid/powder	[5]
Melting Point	34-43 °C	[5]
Boiling Point	205 °C (at 760 mmHg); 75-78 °C (at 5 mmHg)	[5][6]
Density	~0.9 g/cm <sup>3</sup>	[1]
Solubility	Soluble in water, acetone, alcohol, and ether.	[5]
pKa (Basic)	7.9	[2]
Flash Point	81 °C (Pensky-Martens closed cup)	

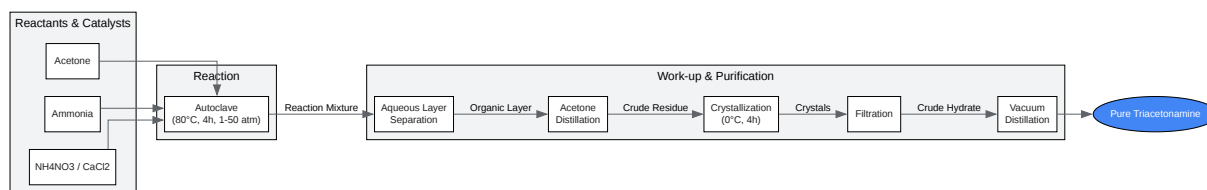
## Synthesis and Purification

**Triacetoneamine** can be synthesized through several routes, most commonly via the condensation of acetone with ammonia or from phorone and ammonia. Below are detailed experimental protocols for these key methods.

## Synthesis from Acetone and Ammonia

This single-stage process involves the reaction of acetone and ammonia in the presence of an acid catalyst and dehydrating agent.<sup>[6]</sup><sup>[7]</sup>

- **Reaction Setup:** To a suitable autoclave, add 3500 g (60.3 moles) of acetone, 160 g of granular calcium chloride dihydrate (as a dehydrating agent), and 60 g of ammonium nitrate (as a catalyst).<sup>[6]</sup>
- **Ammonia Addition:** Introduce 150 g (8.8 moles) of gaseous ammonia into the sealed autoclave. The molar ratio of acetone to ammonia should be between 20:1 and 4:1.<sup>[6]</sup><sup>[7]</sup>
- **Reaction Conditions:** Heat the mixture to 80 °C and maintain this temperature for four hours. The pressure will rise to between 1 and 50 atmospheres.<sup>[6]</sup>
- **Work-up:**
  - After the reaction is complete, cool the mixture and separate the hot aqueous layer.<sup>[6]</sup>
  - Remove the unreacted acetone from the organic layer by distillation.<sup>[6]</sup>
  - Cool the remaining residue to 0 °C and hold for four hours to induce crystallization of **triacetoneamine** hydrate.<sup>[6]</sup>
- **Isolation:** Collect the crystalline product by filtration. A typical yield is approximately 875 g (75% with respect to the converted acetone).<sup>[6]</sup>
- **Purification:** The crude **triacetoneamine** hydrate can be further purified by distillation under reduced pressure (boiling point 75-78 °C at 5 mmHg) to yield the anhydrous product with a purity of up to 99%.<sup>[6]</sup>



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**Figure 1:** Workflow for the synthesis of **Triacetoneamine** from acetone and ammonia.

## Synthesis from Phorone and Ammonia

This method involves the reaction of phorone (2,6-dimethyl-2,5-heptadien-4-one) with ammonium hydroxide.[8]

- Reaction Setup: In a reaction vessel, combine 25 g (180 mmoles) of phorone with 180 mL of ammonium hydroxide.[8]
- Reaction Conditions: Stir the mixture at 35 °C for 12 hours.[8]
- Acidification and Extraction:
  - Cool the resulting solution in an ice bath.
  - Carefully add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 1. [8]
  - Saturate the acidic solution with sodium chloride (NaCl) and extract with diethyl ether.[8]
- Basification and Extraction:
  - Adjust the pH of the remaining aqueous layer to 10 using ammonium hydroxide.[8]

- Extract the basic solution with diethyl ether.[8]
- Isolation and Purification:
  - Combine the ether extracts from the basic extraction.
  - Dry the combined ether solution over anhydrous sodium sulfate.
  - Evaporate the ether in vacuo to yield the crude product.
  - Further purify by distillation under reduced pressure (boiling point 80-85 °C at 15 mmHg).  
The expected yield is approximately 20 g (78%).[8]



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**Figure 2:** Workflow for the synthesis of **Triacetoneamine** from phorone.

## Applications

**Triacetoneamine** is a crucial intermediate in several industrial and research applications.

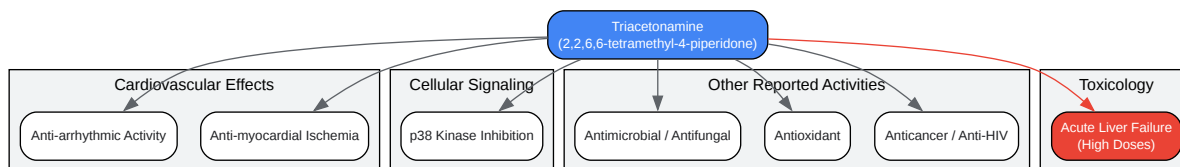
Table 3: Key Applications of **Triacetoneamine**

Application Area	Description
Polymer Industry	Serves as the primary precursor for the synthesis of Hindered Amine Light Stabilizers (HALS), which protect polymers from UV degradation.[4]
Pharmaceuticals	Used as an intermediate in the synthesis of various pharmaceuticals, including anti-arrhythmic and anti-myocardial ischemia agents.[5]
Agrochemicals	Acts as a building block for synthesizing herbicides, insecticides, and fungicides.
Organic Synthesis	A versatile compound used in various organic reactions and as a precursor to the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).

## Biological Activity and Potential Signaling

While primarily used as a chemical intermediate, **triacetoneamine** and its derivatives have been reported to exhibit a range of biological activities. However, specific signaling pathways are not well-elucidated in the literature. It has been noted for its anti-arrhythmic and anti-myocardial ischemia effects.[5] More broadly, it has been investigated for antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, and antispasmodic properties. Some studies have suggested it may act as a p38 kinase inhibitor. At high doses (e.g., 300-400 mg/kg/day in rats), it can induce acute liver failure.[4]

The anti-arrhythmic activity of drugs is often associated with the modulation of cardiac ion channels, such as sodium, potassium, and calcium channels, which control the cardiac action potential.[9][10][11] P38 mitogen-activated protein (MAP) kinases are key components of signaling cascades that regulate cellular responses to inflammatory cytokines and stress, controlling processes like apoptosis and cytokine release.[12][13][14] Inhibition of p38 can therefore have significant anti-inflammatory effects.



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**Figure 3:** Logical diagram of the reported biological activities of **Triacetonamine**.

## Safety and Handling

**Triacetonamine** is classified as a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Corrosive to metals	1	H290: May be corrosive to metals
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin corrosion	1B	H314: Causes severe skin burns and eye damage
Skin sensitization	1A	H317: May cause an allergic skin reaction
Serious eye damage	1	H314: Causes severe skin burns and eye damage
Hazardous to the aquatic environment, long-term	3	H412: Harmful to aquatic life with long lasting effects

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Handle in a well-ventilated area or under a chemical fume hood.
- Avoid breathing dust, fumes, or vapors.
- Do not eat, drink, or smoke when using this product.
- Wash hands thoroughly after handling.
- Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.

#### First Aid Measures:

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
- If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

## Conclusion

**Triacetoneamine** (CAS No. 826-36-8) is a foundational chemical intermediate with well-established synthesis routes and a broad range of applications, particularly in polymer science and as a precursor for pharmaceuticals. While its own biological activities are of interest, its primary value lies in its versatile chemical structure, which allows for the creation of more complex and highly functionalized molecules. Researchers and professionals working with this compound should adhere to strict safety protocols due to its corrosive and toxic nature. Future research may further elucidate the specific mechanisms behind its reported biological effects, potentially opening new avenues for its application in drug development.



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